molecular formula C15H18ClN3O3 B1426610 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide CAS No. 1306738-26-0

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide

Cat. No. B1426610
M. Wt: 323.77 g/mol
InChI Key: QHLIIWUTUGEAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide (COPMA) is a novel compound that has recently been developed for use in scientific research. COPMA is a synthetic compound that has been designed for use in a variety of applications, including drug delivery, imaging, and lab experiments. COPMA has several unique properties that make it an attractive option for use in scientific research.

Scientific Research Applications

Synthesis and Chemical Structure

  • Novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, including compounds similar to 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide, were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. These structures were characterized using 1H NMR, IR, and MS techniques (Yang Jing, 2010).

Biological Activity and Pharmacological Potential

  • Compounds like 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide have been investigated for their potential as bradykinin B1 receptor antagonists, which are relevant in the treatment of pain and inflammation. These oxopiperazine-based compounds demonstrated improved in vitro potency and metabolic stability compared to previous series (J. Chen et al., 2011).

Antimicrobial Activity

  • Certain derivatives of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide have shown significant antimicrobial activity. These compounds have been synthesized and tested against various microorganisms, with some displaying promising results (B. Mistry, K. R. Desai, Sanket M. Intwala, 2009).

Chemical and Physical Properties

  • X-ray powder diffraction has been used to characterize N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, similar in structure to 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide. These studies are crucial in understanding the physical properties of potential pesticides (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).

Supramolecular Assembly and Molecular Conformations

  • Studies on halogenated N,2-diarylacetamides, structurally related to the compound of interest, provide insights into their molecular conformations and supramolecular assembly. These characteristics are essential for understanding the chemical behavior and potential applications of these compounds (P. Nayak et al., 2014).

Anticonvulsant Evaluation

  • Derivatives of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, a compound similar in structure to the compound of interest, have been synthesized and evaluated for their anticonvulsant properties. These studies contribute to the understanding of the potential CNS effects of these compounds (M. Ghodke et al., 2017).

properties

IUPAC Name

2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3/c1-10-2-4-11(5-3-10)18-13(20)8-12-15(22)17-6-7-19(12)14(21)9-16/h2-5,12H,6-9H2,1H3,(H,17,22)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLIIWUTUGEAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
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2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
Reactant of Route 6
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide

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